![molecular formula C19H23FN4O3 B5545381 N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)
N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide
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Description
The compound is a synthesized chemical entity, which has been explored for its potential biological activities and chemical properties. Research into similar compounds has shown diverse pharmacological potentials and complex chemical behaviors.
Synthesis Analysis
Synthesis of compounds similar to N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide involves multi-step chemical reactions. Derivatives of pyrazole and acetamide have been synthesized through various chemical strategies, involving condensation, cyclization, and substitution reactions, showcasing the complex synthetic pathways required for such molecules (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds related to N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide includes a core pyrrolidine moiety substituted with various functional groups leading to significant biological activity. The structure-activity relationships are crucial for understanding the compound's potential uses and effects.
Chemical Reactions and Properties
Compounds similar to N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide undergo various chemical reactions, including nucleophilic substitution and hydrogen bonding. These reactions are influenced by the structure of the compound and contribute to its chemical stability and reactivity (Kuznecovs et al., 2020).
Scientific Research Applications
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of compounds similar to the one mentioned often involve the creation of novel heterocyclic compounds with potential biological activities. For instance, the synthesis of pyrazole and isoxazole derivatives via cyclocondensation highlights the utility of certain synthons in constructing complex molecules with masked aldehyde functionality, which can be pivotal in the development of new therapeutic agents (Mahata et al., 2003). Such synthetic methodologies enable the exploration of chemical space for compounds with improved pharmacological profiles.
Biological Activities
Compounds within this class have been extensively studied for their biological activities, including anticancer and antimicrobial effects. The design and synthesis of pyridine linked thiazole derivatives, for example, demonstrated promising anticancer activity against various cancer cell lines, underscoring the potential therapeutic applications of these compounds (Alqahtani & Bayazeed, 2020). Moreover, coordination complexes constructed from pyrazole-acetamide derivatives exhibited significant antioxidant activity, suggesting their utility in combating oxidative stress-related diseases (Chkirate et al., 2019).
properties
IUPAC Name |
N-[[(2S,4S)-4-fluoro-1-(1-methylpyrazole-4-carbonyl)pyrrolidin-2-yl]methyl]-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3/c1-23-11-14(9-22-23)19(26)24-12-15(20)8-16(24)10-21-18(25)7-13-4-3-5-17(6-13)27-2/h3-6,9,11,15-16H,7-8,10,12H2,1-2H3,(H,21,25)/t15-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHVMPAYTLPIOJ-HOTGVXAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CC(CC2CNC(=O)CC3=CC(=CC=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C(=O)N2C[C@H](C[C@H]2CNC(=O)CC3=CC(=CC=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide |
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